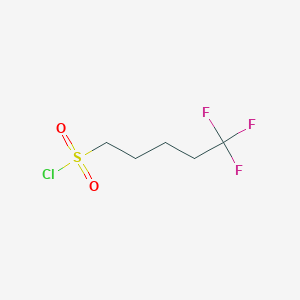

5,5,5-trifluoropentane-1-sulfonyl chloride

Description

Historical Trajectories of Alkanesulfonyl Chlorides as Electrophilic Reagents

Alkanesulfonyl chlorides, and their aromatic counterparts, have a long and storied history in organic chemistry, primarily valued for their utility as powerful electrophiles. google.com Their reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, rendering the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile formation of sulfonamides and sulfonate esters upon reaction with amines and alcohols, respectively. beilstein-journals.orggoogle.com

Historically, the synthesis of these compounds often involved harsh reagents and conditions. magtech.com.cn For instance, early methods included the reaction of alkanes with a mixture of sulfur dioxide and chlorine. magtech.com.cn Over the years, more refined and milder methods have been developed, such as the oxidative chlorination of thiols. researchgate.net The discovery of the therapeutic properties of sulfonamide-containing compounds, such as the sulfa drugs, in the early 20th century, significantly propelled research into the synthesis and reactivity of sulfonyl chlorides, solidifying their importance as key intermediates in medicinal chemistry. rsc.org

Strategic Impact of Fluorination on Organic Reagent Design and Reactivity

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. dovepress.com This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov In the context of reagent design, fluorination is a strategic tool to modulate reactivity, stability, and lipophilicity. nih.govsemanticscholar.org For instance, the introduction of a trifluoromethyl group can significantly increase the metabolic stability of a drug molecule and alter its binding affinity to biological targets. dovepress.com

From a reactivity standpoint, the strong electron-withdrawing nature of fluorine can enhance the electrophilicity of a nearby reactive center. dovepress.com In the case of alkanesulfonyl chlorides, the presence of a fluorine or a fluoroalkyl group can influence the reactivity of the sulfonyl chloride moiety, making it a more potent electrophile. Furthermore, the introduction of a fluorinated tail can impart unique solubility properties, which can be advantageous in certain reaction and purification protocols. researchgate.net The development of new fluorination methods and reagents continues to expand the toolkit available to synthetic chemists, enabling the creation of novel fluorinated building blocks for a wide range of applications. lew.robiosynth.com

Positioning of 5,5,5-trifluoropentane-1-sulfonyl chloride within Contemporary Synthetic Methodologies

This compound emerges as a specialized building block that combines the established reactivity of an alkanesulfonyl chloride with the distinct properties imparted by a terminal trifluoromethyl group. While extensive academic literature detailing the specific applications of this particular compound is not abundant, its utility can be inferred from the known reactivity of analogous fluorinated and non-fluorinated sulfonyl chlorides.

Its primary role in contemporary synthesis is as an electrophilic reagent for the introduction of the 5,5,5-trifluoropentylsulfonyl moiety. This functional group can be strategically employed in medicinal and agrochemical research to enhance the lipophilicity and metabolic stability of lead compounds. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly impact a molecule's interaction with biological targets. researchgate.net

The compound is expected to readily react with primary and secondary amines to form the corresponding sulfonamides and with alcohols to yield sulfonate esters. These reactions are fundamental transformations in the synthesis of biologically active molecules and functional materials. While specific examples for this compound are not readily found in the literature, its commercial availability suggests its use as a building block in proprietary drug discovery and development programs. sigmaaldrich.cnuni.lu

Below are the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 1349717-84-5 |

| Molecular Formula | C5H8ClF3O2S |

| Molecular Weight | 224.63 g/mol |

| InChI Key | UBXGNBBPHWQKJR-UHFFFAOYSA-N |

| Predicted XlogP | 2.6 |

This data is sourced from PubChem.

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF3O2S/c6-12(10,11)4-2-1-3-5(7,8)9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXGNBBPHWQKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5,5 Trifluoropentane 1 Sulfonyl Chloride

Established Preparative Routes to Fluorinated Alkyl Sulfonyl Chlorides

The synthesis of fluorinated alkyl sulfonyl chlorides like 5,5,5-trifluoropentane-1-sulfonyl chloride can be approached through several well-established chemical routes. These methods typically involve the transformation of precursor molecules containing the intact fluorinated carbon skeleton.

Chlorosulfonation of Precursor Fluorinated Alkanes

The direct chlorosulfonation of an alkane is a classic method that proceeds via a free-radical chain mechanism. libretexts.org In the context of synthesizing this compound, the precursor would be 1,1,1-trifluoropentane (B1361525). This reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals. libretexts.orgwikipedia.org

The reaction mechanism involves three key stages:

Initiation: UV radiation splits a chlorine molecule into two highly reactive chlorine atom radicals. wikipedia.org

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane backbone (1,1,1-trifluoropentane), creating an alkyl radical. This radical then reacts with sulfur dioxide (SO₂) to form a sulfonyl radical, which subsequently abstracts a chlorine atom from another Cl₂ molecule to yield the final sulfonyl chloride product and a new chlorine radical to continue the chain.

Termination: The reaction ceases when two radicals combine. libretexts.org

A significant drawback of free-radical halogenation and related processes is their inherent lack of selectivity. wikipedia.org Applying this method to 1,1,1-trifluoropentane would likely result in a mixture of constitutional isomers, with chlorosulfonation occurring at various positions along the pentane (B18724) chain. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group would influence the regioselectivity, but achieving substitution exclusively at the terminal position is challenging, making this route less ideal for the specific synthesis of the title compound.

Oxidative Chlorination of Fluorinated Thiols and Disulfides

A more direct and widely applicable method for synthesizing sulfonyl chlorides is the oxidative chlorination of the corresponding thiols or disulfides. organic-chemistry.org For the target molecule, this would involve the oxidation of 5,5,5-trifluoropentane-1-thiol or its disulfide counterpart, bis(5,5,5-trifluoropentyl) disulfide. This approach is effective for a broad range of substrates, including aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org A variety of oxidizing systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.orglookchem.com

The reaction proceeds by oxidizing the sulfur atom of the thiol or disulfide and introducing chlorine atoms. Several reagent combinations are known to achieve this efficiently, often with short reaction times and high yields. organic-chemistry.orgorganic-chemistry.org

| Reagent System | Description | Reference |

|---|---|---|

| H₂O₂ / SOCl₂ | A highly reactive and rapid method for converting thiols to sulfonyl chlorides. The reaction is often complete within minutes at room temperature. | organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov |

| H₂O₂ / ZrCl₄ | An efficient system for the direct oxidative chlorination of thiols and disulfides, noted for its mild conditions and short reaction times. | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / Acid or Chloride Source | A combination of NCS with dilute hydrochloric acid or with tetrabutylammonium (B224687) chloride and water provides a smooth route to sulfonyl chlorides. | organic-chemistry.org |

| Nitrate Salt / Chlorotrimethylsilane (TMSCl) | A mild and efficient reagent mixture for the oxidative chlorination of both thiols and disulfides, affording products in high yield and purity. | organic-chemistry.org |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | An effective and practical reagent for the oxidative conversion of various sulfur substrates, including thiols and disulfides, into the corresponding sulfonyl chlorides. | lookchem.com |

Synthesis via Sulfonyl Hydrazides and Related Sulfur Compounds

An alternative route involves the conversion of a sulfonyl hydrazide precursor to the corresponding sulfonyl chloride. mdpi.com For the target compound, the starting material would be 5,5,5-trifluoropentane-1-sulfonyl hydrazide. This transformation can be achieved under mild conditions using N-halosuccinimides. mdpi.compreprints.org

Specifically, the reaction of a sulfonyl hydrazide with N-chlorosuccinimide (NCS) in a solvent such as acetonitrile (B52724) at room temperature provides a clean and efficient synthesis of the sulfonyl chloride. mdpi.compreprints.org This method is notable for its simplicity, rapid reaction times, and high yields for a range of substrates, including alkylsulfonyl hydrazides. researchgate.net This approach avoids the use of harsh or highly corrosive reagents often required in other methods. preprints.org

Diazotization-Based Approaches for Sulfonyl Chloride Formation

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a method to replace an amino group with various functionalities via a diazonium salt intermediate. organic-chemistry.orgwikipedia.org This reaction can be adapted for chlorosulfonylation, converting an aromatic amine into an arylsulfonyl chloride. organic-chemistry.orgorganic-chemistry.org

The general procedure involves two main steps:

Diazotization: The precursor amine (in this case, 5,5,5-trifluoropentylamine) is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, to form the corresponding diazonium salt.

Chlorosulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) saturated in a solvent like acetic acid, with a copper(I) salt (e.g., CuCl) acting as a catalyst. wikipedia.org

While this method is extremely powerful for aromatic and heteroaromatic amines, its application to aliphatic amines is limited. organic-chemistry.orgresearchgate.net The formation and stability of aliphatic diazonium salts are problematic, often leading to complex mixtures of products rather than the desired substitution. researchgate.net Therefore, this route is not considered a practical method for the synthesis of this compound.

Innovative and Sustainable Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient catalytic methods, reducing the reliance on stoichiometric and often hazardous reagents.

Catalytic and Transition Metal-Mediated Syntheses

Photocatalysis has emerged as a powerful tool in modern organic synthesis. A sustainable, metal-free version of the Sandmeyer chlorosulfonylation has been developed using a heterogeneous potassium poly(heptazine imide) (K-PHI) photocatalyst. acs.org This method utilizes visible light to drive the conversion of aryldiazonium salts to sulfonyl chlorides. acs.orgnih.gov

In this system, the reaction is carried out under mild conditions at room temperature. acs.org The necessary sulfur dioxide and chloride ions are conveniently generated in situ from the reaction of thionyl chloride (SOCl₂) with water. The heterogeneous nature of the carbon nitride catalyst allows for its easy recovery and recycling, adding to the sustainability of the process. acs.org Although developed for arenediazonium salts, this photocatalytic approach represents an innovative strategy that circumvents the use of stoichiometric copper salts and harsh conditions associated with the classical Sandmeyer reaction. acs.orgnih.gov Its potential adaptation to aliphatic systems remains an area for future research.

Electrochemical Synthesis of Sulfonyl Chlorides

Electrochemical methods offer a compelling alternative to traditional chemical oxidation for the synthesis of sulfonyl chlorides. By leveraging direct electron transfer, these techniques can often proceed under milder conditions and without the need for stoichiometric chemical oxidants, thereby reducing waste generation. While specific studies on the electrochemical synthesis of this compound are not prevalent in the literature, the general principles can be inferred from related electrochemical transformations of organosulfur compounds.

A common electrochemical approach to analogous sulfur-halogen bonds involves the oxidative coupling of thiols or disulfides. For instance, the electrochemical synthesis of sulfonyl fluorides has been demonstrated through the anodic oxidation of thiols in the presence of a fluoride (B91410) source. mdpi.comresearchgate.netrsc.org A similar strategy could hypothetically be applied to the synthesis of this compound, starting from 5,5,5-trifluoropentane-1-thiol or bis(5,5,5-trifluoropentyl) disulfide. The process would involve the anodic oxidation of the sulfur species to a reactive intermediate, which would then be trapped by a chloride source.

Key to the success of such an electrochemical process is the careful selection of the electrode materials, solvent system, and electrolyte. Graphite and stainless steel are often employed as inexpensive and effective electrode materials. mdpi.comresearchgate.net The reaction medium typically consists of a biphasic system, such as acetonitrile and aqueous acid, to facilitate both the electrochemical process and the subsequent work-up. mdpi.comresearchgate.net

Another relevant electrochemical avenue is the reduction of sulfonyl chlorides, which, while not a synthetic route to the target compound, provides insight into the electrochemical behavior of the S-Cl bond. rsc.org Understanding the reduction potential and mechanism is crucial for developing robust synthetic protocols, as it helps to define the electrochemical window in which the desired oxidative transformation can occur without product degradation.

Green Chemistry Principles Applied to Sulfonyl Chloride Preparation

The synthesis of sulfonyl chlorides has traditionally been associated with the use of hazardous reagents such as chlorine gas and chlorosulfonic acid. rsc.org The application of green chemistry principles seeks to mitigate these risks by employing safer reagents, reducing waste, and improving atom economy.

One of the primary tenets of green chemistry is the use of less hazardous chemical syntheses. In the context of sulfonyl chloride preparation, this often involves replacing harsh chlorinating and oxidizing agents with more benign alternatives. For example, aqueous sodium hypochlorite (B82951) (bleach) has been demonstrated as a cost-effective and atom-efficient reagent for the formation of sulfonyl chlorides from thiols and disulfides. rsc.org The bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is another environmentally friendly approach that offers safe operation and easy purification. organic-chemistry.org

The use of water as a solvent is another cornerstone of green chemistry. A simple and rapid method for the synthesis of sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides with oxone and a halide source (like KCl) in water. rsc.org This method is highly efficient, with reactions often completing at room temperature in a short time. rsc.org Similarly, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been used as an effective oxidant for the conversion of thiols to sulfonyl chlorides in sustainable solvents, followed by in-situ reaction with amines to produce sulfonamides. rsc.org

A metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as the terminal oxidant. rsc.org This method avoids the use of heavy metals and relies on a redox-catalytic cycle involving nitrogen oxides. rsc.org The isolation of the product is also simplified, often requiring only filtration through a short pad of silica (B1680970) gel, which significantly reduces solvent usage compared to traditional extraction and purification methods. rsc.org

The following table summarizes various green reagents used for the synthesis of sulfonyl chlorides from thiols or disulfides, highlighting the diversity of approaches available to improve the sustainability of these transformations.

| Reagent System | Substrate | Key Advantages | Reference |

|---|---|---|---|

| Sodium Hypochlorite (Bleach) | Thiols, Disulfides, S-Alkyl Isothiourea Salts | Cost-effective, atom-efficient, environmentally benign | rsc.orgorganic-chemistry.org |

| Oxone/KCl | Thiols, Disulfides | Uses water as solvent, rapid reaction at room temperature | rsc.org |

| Ammonium Nitrate/HCl/O₂ | Thiols | Metal-free, uses oxygen as terminal oxidant, reduced solvent waste | rsc.org |

| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) | Thiols | Efficient oxidation in sustainable solvents | rsc.org |

Continuous Flow Methodologies for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, scalability, and process control, particularly for highly exothermic or hazardous reactions. mdpi.comrsc.org The synthesis of sulfonyl chlorides, which often involves such conditions, is therefore an ideal candidate for implementation in a flow regime. mdpi.comrsc.org

A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination. rsc.org This method allows for excellent control over reaction parameters and enhances the inherent safety of the process by minimizing the volume of the reaction mixture at any given time, thereby preventing thermal runaway. rsc.org With a small reactor volume and short residence times, very high space-time yields can be achieved. rsc.org

Another continuous flow approach utilizes a metal-free system with nitric acid, hydrochloric acid, and oxygen for the synthesis of sulfonyl chlorides from thiols and disulfides. researchgate.net This method benefits from the precise control of gas and liquid flow rates, which is crucial for optimizing the reaction and ensuring safety. Online monitoring techniques, such as ¹⁹F NMR, can be integrated into the flow setup to allow for rapid optimization of reaction conditions. researchgate.net

The advantages of continuous flow are particularly evident when dealing with hazardous reagents like sulfuryl chloride. A multi-step continuous flow process has been developed for the synthesis of an arylsulfonamide intermediate, which involves a sulfonylation step with sulfuryl chloride. researchgate.net The flow setup enables the safe handling of this reagent and provides robust control over process impurities. researchgate.net

For the scalable production of aryl sulfonyl chlorides, a continuous system employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system has been described. mdpi.com This automated process improves consistency, reliability, and space-time yield compared to batch processes. mdpi.com The careful selection of equipment and process monitoring are crucial for safely managing the hazards associated with reagents like chlorosulfonic acid. mdpi.com

The table below presents a comparison of different continuous flow methodologies for sulfonyl chloride synthesis, detailing the reagents, reactor types, and key outcomes.

| Reagent/System | Reactor Type | Key Features | Reference |

|---|---|---|---|

| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Microreactor | High space-time yield, improved safety, short residence time | rsc.org |

| HNO₃/HCl/O₂ | Flow Reactor | Metal-free, online reaction monitoring (¹⁹F NMR), simple work-up | researchgate.net |

| Chlorosulfonic Acid | Continuous Stirred-Tank Reactors (CSTRs) | Automated process control, scalable production, continuous filtration | mdpi.com |

| Sulfuryl Chloride | Flow Reactor | Safe handling of hazardous reagent, robust impurity control | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5,5,5 Trifluoropentane 1 Sulfonyl Chloride

Fundamental Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (R-SO₂Cl) is characterized by a sulfur atom in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement renders the sulfur atom exceptionally electron-deficient and, therefore, highly electrophilic. The strong electron-withdrawing nature of the oxygen and chlorine atoms polarizes the sulfur-chlorine bond, making the chlorine atom a competent leaving group in nucleophilic substitution reactions. nih.goveurjchem.com

In 5,5,5-trifluoropentane-1-sulfonyl chloride, the sulfur center is the primary site for nucleophilic attack. Nucleophiles react readily at this sulfur atom, leading to the displacement of the chloride ion. This fundamental reactivity is the basis for the compound's utility in synthesis, particularly for introducing the 5,5,5-trifluoropentylsulfonyl group onto various substrates. The general mechanism for these transformations is typically a bimolecular nucleophilic substitution (Sₙ2-type) at the sulfur atom. beilstein-journals.org

Stereoelectronic and Inductive Effects of the 5,5,5-Trifluoropentyl Group on Reactivity

The reactivity of the sulfonyl chloride moiety is modulated by the electronic properties of its attached organic substituent. In this compound, the key feature is the terminal trifluoromethyl (-CF₃) group on the pentyl chain. The -CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I effect). researchgate.net

However, the inductive effect weakens significantly with increasing distance. In this molecule, the -CF₃ group is separated from the sulfonyl chloride functional group by a four-carbon aliphatic chain. Consequently, while the 5,5,5-trifluoropentyl group does increase the electrophilicity of the sulfonyl sulfur atom compared to an unsubstituted pentylsulfonyl chloride, this effect is attenuated by the distance. The electron withdrawal is not as pronounced as in compounds where the fluorinated group is closer to the reaction center, such as in trifluoromethanesulfonyl chloride (triflyl chloride). Stereoelectronic effects, which relate to the spatial arrangement of orbitals, are less significant in this flexible acyclic alkyl chain compared to more rigid cyclic systems.

Reaction Pathways and Transition State Analyses

For most primary alkanesulfonyl chlorides, nucleophilic substitution reactions proceed through a concerted, Sₙ2-like mechanism. beilstein-journals.orgnih.govtandfonline.com This pathway involves the nucleophile attacking the sulfur atom concurrently with the departure of the chloride leaving group. The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving chloride ion occupy apical positions.

In specific cases, particularly with the presence of α-hydrogens and a strong, non-nucleophilic base, an alternative elimination-addition pathway involving a highly reactive "sulfene" intermediate (R-CH=SO₂) can occur. tandfonline.comtandfonline.com For this compound, which possesses α-hydrogens, this pathway is theoretically possible under basic conditions. However, for most reactions with common nucleophiles like amines and alcohols, the direct nucleophilic substitution pathway is generally dominant. beilstein-journals.org

The electrophilic sulfur atom of this compound readily reacts with a variety of nucleophiles, leading to the formation of stable sulfonamide, sulfonate ester, and sulfonothioate derivatives.

The reaction of this compound with primary or secondary amines is a common and efficient method for forming sulfonamides. princeton.edulibretexts.orgekb.eg The reaction, known as sulfonylation, typically proceeds rapidly in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. ekb.egrsc.org The amine's lone pair of electrons acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. Tertiary amines can be used as non-nucleophilic bases, or an excess of the reacting amine can serve this purpose. libretexts.orgnih.gov This reaction is fundamental in medicinal chemistry for the synthesis of sulfonamide-containing compounds, which are a well-known class of therapeutic agents. nih.gov

Table 1: Representative Aminolysis Reactions for Sulfonamide Formation The following are illustrative examples based on the general reactivity of alkanesulfonyl chlorides.

| Nucleophile (Amine) | Product Class | Representative Structure of Product |

|---|---|---|

| Primary Aliphatic Amine (R-NH₂) | N-Alkyl-5,5,5-trifluoropentane-1-sulfonamide | |

| Secondary Aliphatic Amine (R₂NH) | N,N-Dialkyl-5,5,5-trifluoropentane-1-sulfonamide | |

| Aniline (Ph-NH₂) | N-Phenyl-5,5,5-trifluoropentane-1-sulfonamide | |

| Cyclic Secondary Amine (e.g., Piperidine) | 1-(5,5,5-trifluoropentylsulfonyl)piperidine |

Alcohols react with this compound to produce sulfonate esters. eurjchem.comlibretexts.org This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and neutralize the HCl generated. libretexts.orgyoutube.com The alcohol's oxygen atom attacks the sulfonyl sulfur, and since the C-O bond of the alcohol is not broken, the reaction proceeds with retention of configuration at the alcohol's carbon center. libretexts.orgyoutube.com The resulting 5,5,5-trifluoropentylsulfonate (trifluoropentylate) group is an excellent leaving group, making these esters useful intermediates for subsequent nucleophilic substitution reactions. libretexts.org

Table 2: Representative Reactions with Alcohols for Sulfonate Ester Synthesis The following are illustrative examples based on the general reactivity of alkanesulfonyl chlorides.

| Nucleophile (Alcohol) | Product Class | Representative Structure of Product |

|---|---|---|

| Primary Alcohol (R-CH₂OH) | Alkyl 5,5,5-trifluoropentane-1-sulfonate | |

| Secondary Alcohol (R₂CHOH) | sec-Alkyl 5,5,5-trifluoropentane-1-sulfonate | |

| Phenol (Ph-OH) | Phenyl 5,5,5-trifluoropentane-1-sulfonate |

Thiols (R-SH) or their more nucleophilic conjugate bases, thiolates (R-S⁻), can react with sulfonyl chlorides to yield sulfonothioates, also known as thiosulfonates (R'-SO₂-SR). fluorine1.rufluorine1.ru This reaction is analogous to aminolysis and alcoholysis, with the sulfur atom of the thiol acting as the nucleophile. The reaction provides a direct route to compounds containing a sulfur-sulfur bond linked to a sulfonyl group. While direct reaction with thiols is possible, the use of a base to generate the more potent thiolate nucleophile often facilitates the reaction.

Table 3: Representative Thiolysis Reactions for Sulfonothioate Generation The following are illustrative examples based on the general reactivity of alkanesulfonyl chlorides.

| Nucleophile (Thiol/Thiolate) | Product Class | Representative Structure of Product |

|---|---|---|

| Alkanethiol (R-SH) | S-Alkyl 5,5,5-trifluoropentane-1-sulfonothioate | |

| Thiophenol (Ph-SH) | S-Phenyl 5,5,5-trifluoropentane-1-sulfonothioate |

Radical-Mediated Transformations Involving Sulfonyl Chlorides

While direct studies on the radical-mediated transformations of this compound are not documented, its structure is amenable to such reactions, which are characteristic of sulfonyl chlorides in general. magtech.com.cn Alkanesulfonyl chlorides can act as precursors to sulfonyl radicals (RSO₂•) through the homolytic cleavage of the sulfur-chlorine bond, a process that can be initiated by photolysis, high temperatures, or radical initiators.

The formation of the 5,5,5-trifluoropentane-1-sulfonyl radical would be the primary step, as depicted below:

CF₃(CH₂)₄SO₂Cl → CF₃(CH₂)₄SO₂• + Cl•

Once generated, this sulfonyl radical is expected to undergo transformations typical for such species. A key reaction pathway is the addition to unsaturated systems like alkenes and alkynes, which would result in the formation of a carbon-centered radical that can be subsequently trapped, for instance by a chlorine atom, to yield functionalized sulfone products. nih.gov

Another significant reaction pathway for sulfonyl radicals is desulfonylation, which involves the extrusion of sulfur dioxide (SO₂) to produce an alkyl radical. semanticscholar.org In the case of the 5,5,5-trifluoropentane-1-sulfonyl radical, this would lead to the formation of the 4,4,4-trifluorobutyl radical.

CF₃(CH₂)₄SO₂• → CF₃(CH₂)₃CH₂• + SO₂

This resulting alkyl radical can then engage in a variety of radical processes, including hydrogen atom abstraction or addition to multiple bonds. The presence of the electron-withdrawing trifluoromethyl group at the terminus of the alkyl chain may impart unique stability and reactivity to these radical intermediates, although this remains a topic for future investigation.

Desulfitative Cross-Coupling Reactions and Mechanistic Determinants

Desulfitative cross-coupling has emerged as a significant synthetic strategy for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding through the elimination of sulfur dioxide. nih.gov While there are no specific reports on the use of this compound in such reactions, its structure as an alkanesulfonyl chloride suggests its potential as a coupling partner.

In a typical palladium-catalyzed desulfurative cross-coupling, such as a Suzuki-Miyaura type reaction, the mechanism is thought to involve several key steps. The catalytic cycle would likely be initiated by the oxidative addition of the Pd(0) catalyst to the sulfonyl chloride, leading to a Pd(II) intermediate. A crucial and often debated step is the extrusion of SO₂, which would result in an alkyl-Pd(II) complex. This is followed by transmetalation with a suitable organometallic reagent (e.g., a boronic acid) and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.

Hypothetical Desulfitative Coupling of this compound

| Step | Description | Intermediate |

|---|---|---|

| 1 | Oxidative Addition | [Pd(II)(SO₂R)Cl] |

| 2 | SO₂ Extrusion | [Pd(II)(R)Cl] |

| 3 | Transmetalation | [Pd(II)(R)(Ar)] |

| 4 | Reductive Elimination | R-Ar + Pd(0) |

In this hypothetical scheme, R represents the CF₃(CH₂)₄- group.

The efficiency and outcome of such reactions are governed by several mechanistic determinants, including the choice of catalyst, ligands, base, and solvent. The electronic properties of the sulfonyl chloride, influenced by the remote trifluoromethyl group, would also play a role in the kinetics and feasibility of these transformations. For some alkanesulfonyl chlorides, iron-catalyzed desulfinylative cross-coupling reactions with Grignard reagents have been reported to proceed smoothly, avoiding issues like β-elimination that can occur with palladium catalysts. core.ac.ukresearchgate.net

Hydration and Hydrolysis Mechanisms

The hydrolysis of alkanesulfonyl chlorides is a fundamental reaction that is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center. beilstein-journals.orgnih.govnih.gov It is anticipated that the hydrolysis of this compound follows this established pathway.

The reaction mechanism involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride. This attack is concerted with the departure of the chloride ion. The transition state is believed to be a pentacoordinate species. This process is often catalyzed by a second water molecule, which acts as a general base to deprotonate the attacking water molecule, thereby increasing its nucleophilicity. researchgate.net

The primary product of this reaction is 5,5,5-trifluoropentane-1-sulfonic acid, with hydrochloric acid as a byproduct. The rate of hydrolysis for alkanesulfonyl chlorides is influenced by steric effects around the sulfonyl group and the electronic nature of the alkyl group. For this compound, the linear alkyl chain is unlikely to present significant steric hindrance. The remote trifluoromethyl group is expected to have a modest inductive effect on the electrophilicity of the sulfur atom.

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the scientific literature. However, insights can be drawn from studies on other alkanesulfonyl chlorides.

The solvolysis of alkanesulfonyl chlorides, including hydrolysis, is typically found to follow pseudo-first-order kinetics. beilstein-journals.orgnih.gov The reaction rates are sensitive to the solvent's nucleophilicity and ionizing power. nih.gov Kinetic solvent isotope effect studies for the hydrolysis of simple alkanesulfonyl chlorides like methanesulfonyl chloride show values that are consistent with a mechanism where a water molecule acts as a nucleophile in the rate-determining step. nih.gov

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for the hydrolysis of various sulfonyl chlorides. Typically, these reactions are characterized by a large negative entropy of activation, which is indicative of a highly ordered, bimolecular transition state, as would be expected for an SN2 mechanism. nih.govrsc.org While the absolute values for this compound are unknown, its kinetic and thermodynamic profile is expected to be in line with that of other primary alkanesulfonyl chlorides.

Formation and Reactivity of Sulfenes from this compound

Alkanesulfonyl chlorides that contain α-hydrogens are known to undergo dehydrochlorination in the presence of a base to form highly reactive intermediates known as sulfenes (RCH=SO₂). nih.gov Given that this compound possesses two α-hydrogens, it is a prime candidate for the formation of the corresponding sulfene (B1252967), 4,4,4-trifluorobutylsulfene, upon treatment with a non-nucleophilic base like triethylamine (B128534).

CF₃(CH₂)₃CH₂SO₂Cl + Et₃N → CF₃(CH₂)₃CH=SO₂ + Et₃NH⁺Cl⁻

Sulfenes are typically not isolated due to their high reactivity; instead, they are generated in situ and trapped with various reagents. The anticipated reactivity of 4,4,4-trifluorobutylsulfene would mirror that of other sulfenes. This includes undergoing [2+2] cycloaddition reactions with electron-rich alkenes such as enamines to form four-membered thietane (B1214591) 1,1-dioxides. Furthermore, they can be readily trapped by nucleophiles like water, alcohols, and amines to produce sulfonic acids, sulfonic esters, and sulfonamides, respectively. This trapping reaction is often in competition with the direct SN2 substitution at the sulfonyl chloride. The influence of the trifluoromethyl group on the stability and electrophilicity of the sulfene intermediate has not been investigated but presents an interesting area for future research.

Applications of 5,5,5 Trifluoropentane 1 Sulfonyl Chloride in Diverse Organic Synthesis

Construction of Fluorinated Sulfonamides and Their Synthetic Utility

The reaction of 5,5,5-trifluoropentane-1-sulfonyl chloride with primary or secondary amines is a direct and reliable method for the synthesis of fluorinated sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide group is a well-established bioisostere for the amide bond, offering improved metabolic stability and altered binding properties. princeton.edu The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The process is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov

The resulting N-(5,5,5-trifluoropentylsulfonyl) amides are valuable compounds in drug discovery and materials science. The presence of the trifluoropentyl chain can enhance lipophilicity and binding affinity, making these sulfonamides attractive targets for various biological applications. The general stability of the sulfonyl fluoride (B91410) counterparts suggests that related sulfonyl chlorides are also practical reagents for these transformations. theballlab.com

| Amine Substrate | Product | Typical Conditions | Yield Range |

|---|---|---|---|

| Primary Aliphatic Amine (R-NH₂) | N-Alkyl-5,5,5-trifluoropentane-1-sulfonamide | Base (e.g., Et₃N), CH₂Cl₂ or THF, 0 °C to RT | Good to Excellent |

| Secondary Aliphatic Amine (R₂NH) | N,N-Dialkyl-5,5,5-trifluoropentane-1-sulfonamide | Base (e.g., Pyridine), CH₂Cl₂, RT | Good to Excellent |

| Aniline Derivative (Ar-NH₂) | N-Aryl-5,5,5-trifluoropentane-1-sulfonamide | Base (e.g., Et₃N), CH₂Cl₂, RT | Moderate to Good |

A significant application of this compound is in the synthesis of structurally complex and chiral sulfonamides. When the reagent is reacted with a chiral amine, the stereochemical integrity of the amine is typically preserved, yielding an enantioenriched sulfonamide. nih.gov This method provides access to a diverse range of chiral sulfonamides that can serve as chiral ligands in asymmetric catalysis or as key intermediates in the synthesis of complex bioactive molecules. nih.gov

The reaction with sterically hindered amines can proceed efficiently, demonstrating the robust nature of this sulfonylation reaction. nih.gov The ability to incorporate the 5,5,5-trifluoropentylsulfonyl moiety into complex, stereochemically rich scaffolds opens avenues for fine-tuning the pharmacological and physicochemical properties of drug candidates. The Ellman tert-butanesulfinamide (tBS) reagent, a cornerstone in the asymmetric synthesis of chiral primary amines, highlights the importance of chiral sulfur-containing compounds in creating stereochemically defined amine building blocks. nih.gov

The 5,5,5-trifluoropentylsulfonyl group can be employed as a protecting group for primary and secondary amines. The resulting sulfonamide is stable under a wide range of reaction conditions, including those that are acidic or basic, and towards many oxidizing and reducing agents. nih.gov This stability makes it an orthogonal protecting group to more labile groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). nih.govfishersci.co.uk

The sulfonamide linkage is robust, but it can be cleaved under specific, often reductive, conditions. For instance, treatment with dissolving metals like sodium in liquid ammonia (B1221849) or with other powerful reducing agents can remove the sulfonyl group, regenerating the free amine. This strategy is particularly useful in multi-step syntheses where protecting group orthogonality is crucial for the successful construction of complex molecules. beilstein-journals.org The use of sulfonamides as protecting groups is a well-established strategy in peptide synthesis and medicinal chemistry to prevent unwanted side reactions at amine functionalities. nih.govnih.gov

Preparation of Fluorinated Sulfonate Esters and Sulfones

Beyond sulfonamide synthesis, this compound is a precursor to other important classes of fluorinated compounds, namely sulfonate esters and sulfones. These derivatives serve as versatile intermediates in a variety of synthetic transformations.

This compound reacts with alcohols in the presence of a base to form the corresponding 5,5,5-trifluoropentanesulfonate esters. The resulting sulfonate anion is an excellent leaving group, comparable to other well-known sulfonates like tosylates, mesylates, and triflates. nih.govmasterorganicchemistry.com The high nucleofugacity of the 5,5,5-trifluoropentanesulfonate group is attributed to the resonance stabilization of the negative charge across the three oxygen atoms and the strong electron-withdrawing inductive effect of the γ-trifluoromethyl group, which further stabilizes the resulting anion. masterorganicchemistry.com

This property makes 5,5,5-trifluoropentanesulfonates highly effective alkylating agents in nucleophilic substitution (SN2) reactions. They can convert alcohols into electrophilic species that readily react with a wide range of nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov

| Alcohol Substrate | Nucleophile | Product of Substitution | Significance |

|---|---|---|---|

| Primary Alcohol (R-CH₂-OH) | Azide (N₃⁻) | R-CH₂-N₃ | Precursor to primary amines. |

| Secondary Alcohol (R₂CH-OH) | Cyanide (CN⁻) | R₂CH-CN | Chain extension, precursor to carboxylic acids. |

| Primary Alcohol (R-CH₂-OH) | Malonate Ester Enolate | R-CH₂-CH(CO₂Et)₂ | Carbon-carbon bond formation. |

Fluorinated sulfones are another class of compounds accessible from this compound. Sulfones are valuable synthetic intermediates known for their chemical stability and the ability of the sulfonyl group to activate adjacent C-H bonds for deprotonation and subsequent functionalization. iomcworld.com One common method for their synthesis involves the reaction of the sulfonyl chloride with organometallic reagents such as Grignard reagents or organocuprates.

Alternatively, the sulfonyl chloride can be reduced to the corresponding sulfinate salt, which can then be alkylated to produce the desired sulfone. researchgate.net The resulting 5,5,5-trifluoropentyl sulfones are versatile building blocks. For instance, β-keto sulfones can be used in asymmetric allylic alkylation reactions, and the sulfone moiety itself can participate in various transformations, including reductive desulfonylation or as a key component in Julia-Kocienski olefination reactions. iomcworld.comnih.gov

Role in Carbon-Carbon Bond-Forming Reactions

While direct participation of sulfonyl chlorides in carbon-carbon bond formation is less common than their use in forming sulfonamides or sulfonate esters, they can serve as precursors for radical-based C-C bond formation. manchester.ac.uk Under photoredox catalysis conditions, sulfonyl chlorides can undergo single-electron reduction to generate sulfonyl radicals, which can subsequently extrude sulfur dioxide to produce carbon-centered radicals. soton.ac.uk

The resulting 4,4,4-trifluorobutyl radical can then engage in addition reactions with alkenes or alkynes, initiating a cascade that results in the formation of a new carbon-carbon bond. libretexts.org This modern synthetic strategy allows for the incorporation of the fluorinated alkyl chain into various molecular frameworks under mild, light-mediated conditions. manchester.ac.ukresearchgate.net Furthermore, the sulfones derived from this compound are key synthons for constructing carbon-carbon bonds, as the sulfonyl group can stabilize an adjacent carbanion, which can then act as a nucleophile in reactions with various electrophiles. iomcworld.com

Fluorosulfonylation and Sulfonylalkylation of Unsaturated Systems

The addition of sulfonyl chlorides to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, is a powerful method for constructing complex molecular architectures. These reactions typically proceed via a radical mechanism, allowing for the formation of new carbon-sulfur and carbon-chlorine bonds across the double or triple bond in an atom-transfer radical addition (ATRA) process. Alternatively, under reductive conditions, a hydrosulfonylation can be achieved where a hydrogen atom is delivered to the intermediate carbon radical.

The process, often initiated by visible-light photoredox catalysis or chemical radical initiators, involves the generation of a 4-(trifluorobutyl)sulfonyl radical (CF3(CH2)4SO2•). This radical species then adds to the unsaturated system, creating a new carbon-centered radical. This intermediate is subsequently trapped by the chlorine atom from the starting sulfonyl chloride to yield the vicinal chlorosulfonylated product. nih.gov The regioselectivity of the addition is governed by the stability of the radical intermediate formed.

Recent advancements have demonstrated that these transformations can be conducted under mild conditions, often at room temperature and without the need for transition-metal catalysts. rsc.org For instance, the formation of an electron-donor-acceptor (EDA) complex between a sulfonyl chloride and a species like sodium iodide can facilitate the reaction upon exposure to visible light, even in aqueous media with the aid of surfactants. rsc.orgresearchgate.net Such methods offer green and efficient pathways to valuable β-iodo-substituted sulfone derivatives.

Table 1: Representative Conditions for Sulfonylalkylation of Alkenes

| Entry | Alkene Substrate | Sulfonyl Chloride | Catalyst/Initiator | Solvent | Product Type | Yield |

|---|---|---|---|---|---|---|

| 1 | Styrene | R-SO₂Cl | fac-Ir(ppy)₃ | CH₃CN | Hydrosulfonylation | High |

| 2 | 1-Octene | R-SO₂Cl | Ru(bpy)₃Cl₂ | DMF | Chlorosulfonylation | Good |

This table presents generalized data for sulfonyl chloride additions. R-SO₂Cl is used as a stand-in for sulfonyl chlorides like this compound.

Stereoselective Sulfonylation Reactions

Stereoselective sulfonylation is a key strategy for the synthesis of chiral molecules, particularly through the derivatization of alcohols. One of the primary applications in this area is the kinetic resolution of racemic secondary alcohols. wikipedia.org Kinetic resolution operates on the principle that two enantiomers of a chiral alcohol react at different rates with a chiral reagent or catalyst, allowing for the separation of the faster-reacting enantiomer (as a sulfonate ester) from the slower-reacting one (which remains as the unreacted alcohol). wikipedia.org

In a typical setup, a racemic alcohol is treated with a sub-stoichiometric amount of the sulfonylating agent, such as this compound, in the presence of a chiral catalyst, often a derivative of a Cinchona alkaloid. nih.gov The catalyst selectively activates one enantiomer of the alcohol, leading to its preferential sulfonylation. The efficiency of this process is measured by the selectivity factor (s), which is a ratio of the rate constants for the fast- and slow-reacting enantiomers. nih.gov A high s-factor indicates good separation.

This method allows for the preparation of enantioenriched alcohols and their corresponding sulfonate esters, which are valuable chiral building blocks in organic synthesis. The sulfonylation of an alcohol to a sulfonate ester proceeds with retention of configuration at the stereogenic carbon atom of the alcohol. youtube.com

Table 2: Conceptual Data for Kinetic Resolution of a Racemic Alcohol

| Entry | Chiral Catalyst | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Alcohol | Enantiomeric Excess (ee %) of Product | Selectivity Factor (s) |

|---|---|---|---|---|---|

| 1 | Chiral Amine Base | 50 | >99 | 95 | >50 |

This table illustrates the principles of kinetic resolution. The data is representative of typical outcomes in such reactions.

Precursor for Fluorine-Chlorine Exchange to Fluorinated Sulfonyl Fluorides

Sulfonyl fluorides are highly valued in chemical biology and drug discovery, most notably for their role as covalent inhibitors and their application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.gov They exhibit greater stability towards hydrolysis compared to their sulfonyl chloride counterparts while maintaining sufficient reactivity with specific nucleophiles.

This compound is an excellent precursor for the synthesis of 5,5,5-trifluoropentane-1-sulfonyl fluoride. This transformation is achieved through a nucleophilic substitution reaction known as a halogen exchange (Halex) or Finkelstein-type reaction. wikipedia.orgwikipedia.org In this process, the chloride atom on the sulfonyl group is displaced by a fluoride ion.

A variety of fluorinating agents can be employed for this purpose. The most common and effective reagents include potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the fluoride source. To further improve efficiency, phase-transfer catalysts like 18-crown-6 (B118740) may be used in conjunction with KF. nih.gov These methods provide a direct and high-yielding route to the corresponding sulfonyl fluoride, making this class of compounds readily accessible from sulfonyl chloride precursors. researchgate.netsemanticscholar.org

Table 3: Common Reagents for Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Fluorinating Agent | Typical Solvent | Phase-Transfer Catalyst | Temperature |

|---|---|---|---|

| Potassium Fluoride (KF) | Acetonitrile (B52724) | 18-crown-6 | Room Temp. to Reflux |

| Potassium Bifluoride (KHF₂) | Acetonitrile/Water | None | Room Temp. to Reflux |

| Tetrabutylammonium (B224687) Fluoride (TBAF) | Tetrahydrofuran (THF) | None | Room Temperature |

Computational and Theoretical Investigations of 5,5,5 Trifluoropentane 1 Sulfonyl Chloride

Quantum Chemical Calculations on Electronic Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of 5,5,5-trifluoropentane-1-sulfonyl chloride. naturalspublishing.commdpi.com The flexible pentyl chain allows for multiple rotational isomers (conformers), and their relative stabilities are dictated by a balance of steric and electronic effects.

The primary degrees of freedom are the torsion angles along the C-C and C-S single bonds. DFT calculations can map the potential energy surface to identify low-energy conformers. researchgate.net For the aliphatic chain, staggered conformations (anti and gauche) are generally favored over eclipsed arrangements to minimize steric hindrance. The terminal trifluoromethyl (CF₃) group, being bulky and highly electronegative, significantly influences the conformational equilibrium. Similarly, the sulfonyl chloride (-SO₂Cl) group imposes its own steric and electronic demands. Computational studies on related fluorinated sulfones and acyclic molecules have shown that DFT methods can reliably predict the most stable conformers by accounting for subtle non-bonding interactions. mdpi.com

| Conformer Dihedral Angle (C₂-C₃-C₄-C₅) | Relative Energy (kcal/mol) (Hypothetical) | Population at 298 K (%) (Hypothetical) | Key Feature |

| Anti (180°) | 0.00 | 65 | Extended chain, minimizes steric repulsion between terminal groups. |

| Gauche (+) (60°) | 0.85 | 17.5 | Compact structure, potential for intramolecular interactions. |

| Gauche (-) (-60°) | 0.85 | 17.5 | Enantiomeric to the gauche (+) conformer. |

This interactive table presents hypothetical data based on general principles of conformational analysis for similar aliphatic compounds. The values illustrate the expected energetic preference for the anti-conformer.

The electronic structure analysis reveals the distribution of electron density and the nature of the molecular orbitals. The highly electronegative fluorine and oxygen atoms create significant partial positive charges on the adjacent carbon and sulfur atoms, respectively. The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, are key indicators of the molecule's reactivity and kinetic stability.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a critical tool for mapping the detailed mechanisms of reactions involving sulfonyl chlorides. magtech.com.cnrsc.org For this compound, a primary reaction pathway is nucleophilic substitution at the sulfur atom, which is a key step in the synthesis of sulfonamides and sulfonate esters. researchgate.netnih.gov

Theoretical calculations can distinguish between different possible mechanisms, such as a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism. nih.gov For most sulfonyl chlorides, reactions with nucleophiles are believed to proceed through a single, trigonal bipyramidal transition state, consistent with an Sₙ2 mechanism. nih.govcdnsciencepub.com DFT calculations can locate this transition state on the potential energy surface and determine its geometry and energy. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate.

For example, the solvolysis of alkanesulfonyl chlorides has been studied extensively, with mechanisms ranging from bimolecular (Sₙ2) to unimolecular (Sₙ1), depending on the substrate and solvent. researchgate.netnih.govnih.gov Computational models can simulate the reaction coordinate, often using techniques like Intrinsic Reaction Coordinate (IRC) calculations, to confirm that the identified transition state correctly connects the reactants and products. nih.gov

| Reaction Parameter | Calculated Value (Hypothetical) | Method | Significance |

| Reactant Complex Energy | -5.2 kcal/mol | DFT/B3LYP | Stabilization energy upon initial association with a nucleophile. |

| Transition State Energy | +15.8 kcal/mol | DFT/B3LYP | Energy barrier that determines the reaction rate. |

| Activation Energy (ΔE‡) | +21.0 kcal/mol | DFT/B3LYP | Quantitative predictor of reaction kinetics. |

| Product Complex Energy | -12.5 kcal/mol | DFT/B3LYP | Stabilization energy of the final product complex. |

This interactive table provides hypothetical energy values for a nucleophilic substitution reaction, illustrating how computational chemistry quantifies the key stages of a reaction pathway.

Analysis of Noncovalent Interactions in Solid-State and Solution Phase

Noncovalent interactions are crucial in determining the packing of molecules in the solid state and their behavior in solution. rsc.org For this compound, several types of noncovalent interactions are expected, including hydrogen bonds, halogen bonds, and dipole-dipole interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in crystal structures. nih.govnih.govresearchgate.netmdpi.commdpi.com

Although a crystal structure for this specific molecule is not publicly available, analysis of related compounds provides significant insight. nih.govnih.govfgcu.edu Key interactions would likely involve:

Hydrogen Bonds: The chlorine atom and the sulfonyl oxygens can act as hydrogen bond acceptors, forming C-H···Cl and C-H···O contacts with neighboring molecules. Studies on aromatic sulfonyl chlorides show that H···Cl interactions can be significant in crystal packing. nih.gov

Halogen and Chalcogen Bonding: The electrophilic region on the chlorine atom (σ-hole) can interact with nucleophilic sites like the sulfonyl oxygens of another molecule (a Cl···O halogen bond).

Fluorine Interactions: While C-H···F interactions are often considered weak, the highly polarized C-F bonds of the trifluoromethyl group can participate in various electrostatic interactions. In some systems, fluorine atoms are observed to form close contacts with π-systems or other electron-rich regions rather than participating in strong hydrogen bonds. nih.govfgcu.edu

Computational methods like DFT can calculate molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative) and electron-poor (positive) regions of the molecule, predicting the sites for these noncovalent interactions. mdpi.com

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) (from literature) | Contribution to Crystal Packing |

| Hydrogen Bond | C-H | O=S | 2.2 - 2.8 | Directional, contributes to network formation. |

| Hydrogen Bond | C-H | Cl-S | 2.7 - 3.1 | Weaker, but numerous; influences packing efficiency. nih.gov |

| Halogen Bond | S-Cl (σ-hole) | O=S | 3.0 - 3.4 | Directional, contributes to specific motifs. |

| Dipole-Dipole | -CF₃, -SO₂Cl | -CF₃, -SO₂Cl | N/A | Orients molecules for overall lattice stability. |

This interactive table summarizes the types of noncovalent interactions expected for this compound, based on studies of analogous molecules.

Prediction and Interpretation of Spectroscopic Data for Mechanistic Elucidation

Computational chemistry is an invaluable aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, Raman) and for elucidating reaction mechanisms. researchgate.net By calculating the theoretical spectra of reactants, intermediates, transition states, and products, a direct comparison with experimental results can confirm proposed structures and pathways.

NMR Spectroscopy: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with considerable accuracy. nih.govmdpi.com For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for tracking the fate of the trifluoromethyl group during a reaction. The calculated shifts can help assign experimental peaks and identify subtle changes in the electronic environment of the fluorine atoms.

Vibrational Spectroscopy: Theoretical IR and Raman spectra can be computed by calculating the vibrational frequencies of the molecule. Key vibrational modes, such as the symmetric and asymmetric stretching of the S=O bonds (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively) and the C-F stretching modes, serve as characteristic fingerprints. Comparing the calculated spectrum of a proposed reaction intermediate with an experimentally observed spectrum can provide strong evidence for its existence. mdpi.com

For mechanistic studies, such as the solvolysis of sulfonyl chlorides, computational spectroscopy can help identify intermediates that may be too transient to isolate and characterize experimentally. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Typical Range) | Calculated Frequency (cm⁻¹) (Hypothetical) | Assignment |

| S=O Asymmetric Stretch | 1370 - 1390 | 1385 | Strong, characteristic band for sulfonyl chlorides. |

| S=O Symmetric Stretch | 1170 - 1190 | 1182 | Strong, characteristic band for sulfonyl chlorides. |

| C-F Stretch | 1100 - 1250 | 1195 | Strong, often complex bands from the CF₃ group. |

| S-Cl Stretch | 550 - 650 | 610 | Weaker band, sensitive to conformation. |

This interactive table shows a hypothetical comparison between typical experimental IR frequencies and DFT-calculated values for key functional groups in this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While no specific QSRR study on this compound exists, the methodology can be applied to understand how variations in its structure would affect its reaction rates.

In a QSRR study involving a series of related aliphatic sulfonyl chlorides, one would synthesize or model a set of analogues (e.g., by varying the chain length or the degree of fluorination) and measure their reactivity in a specific reaction, such as hydrolysis or aminolysis. chemrxiv.org Simultaneously, a range of theoretical "molecular descriptors" would be calculated for each analogue using quantum chemical methods. researchgate.netnih.govnih.govresearchgate.net

These descriptors can be categorized as:

Electronic: Partial charges (e.g., on the sulfur atom), HOMO/LUMO energies, dipole moment.

Steric/Topological: Molecular volume, surface area, specific shape indices.

Physicochemical: LogP (hydrophobicity).

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that predicts reactivity based on the most relevant descriptors. For this compound, a QSRR model could elucidate the quantitative impact of the trifluoromethyl group on the electrophilicity of the sulfonyl sulfur and, consequently, its reaction kinetics.

| Molecular Descriptor | Descriptor Type | Calculated Value (Hypothetical) | Relevance to Reactivity |

| Partial Charge on Sulfur (qS) | Electronic | +0.85 e | Measures the electrophilicity of the reaction center. |

| LUMO Energy | Electronic | -1.2 eV | Relates to the ability to accept electrons from a nucleophile. |

| Molecular Volume | Steric | 155 ų | Accounts for steric hindrance around the reaction site. |

| Dipole Moment (µ) | Electronic | 3.5 D | Influences long-range interactions and solvent effects. |

| LogP | Physicochemical | 2.8 | Describes partitioning behavior in different solvent phases. |

This interactive table lists key molecular descriptors that would be calculated for this compound in a hypothetical QSRR study, along with their significance.

Comparative Studies and Derivatives of 5,5,5 Trifluoropentane 1 Sulfonyl Chloride

Synthesis and Reactivity of Analogous Fluorinated Alkanesulfonyl Chlorides

The synthesis of ω-trifluoroalkanesulfonyl chlorides, such as 4,4,4-trifluorobutane-1-sulfonyl chloride and 6,6,6-trifluorohexane-1-sulfonyl chloride, generally follows established methods for the preparation of alkanesulfonyl chlorides. A common route involves the oxidative chlorination of the corresponding trifluoroalkyl thiols or their derivatives. For instance, S-alkyl isothiourea salts, which can be prepared from the respective trifluoroalkyl halides, undergo oxidative chlorosulfonation to yield the desired sulfonyl chlorides. This method is advantageous due to its use of readily available reagents and straightforward purification procedures.

The reactivity of these analogous fluorinated alkanesulfonyl chlorides is significantly influenced by the position and number of fluorine atoms. The strong electron-withdrawing nature of the trifluoromethyl group, even when positioned at the terminus of the alkyl chain, increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This enhanced electrophilicity makes these compounds more susceptible to nucleophilic attack compared to their non-fluorinated analogs. Consequently, they are expected to react more readily with a variety of nucleophiles, including amines, alcohols, and water.

For example, the synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl chloride can be achieved from perfluoro-1-iodohexane, sulfur dioxide, and chlorine chemicalbook.com. The high degree of fluorination in this analogue dramatically increases the electrophilicity of the sulfonyl chloride group, making it a highly reactive species.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4,4,4-trifluorobutane-1-sulfonyl chloride | 212190-25-5 | C4H6ClF3O2S cymitquimica.com |

| 6,6,6-trifluorohexane-1-sulfonyl chloride | Not readily available | C6H10ClF3O2S |

| 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl chloride | 55591-23-6 | C6ClF13O2S chemicalbook.comnih.gov |

Comparative Analysis with Non-Fluorinated Sulfonyl Chlorides

A comparative analysis of 5,5,5-trifluoropentane-1-sulfonyl chloride with its non-fluorinated counterpart, pentanesulfonyl chloride, highlights the profound impact of the terminal trifluoromethyl group on the compound's reactivity. The primary difference lies in the electrophilicity of the sulfonyl group. The CF3 group is a strong electron-withdrawing group, which inductively pulls electron density away from the sulfonyl chloride moiety. This effect makes the sulfur atom in this compound more electron-deficient and, therefore, a harder electrophile, leading to a higher reactivity towards nucleophiles.

This difference in reactivity is particularly evident in solvolysis reactions, such as hydrolysis. The rate of hydrolysis for alkanesulfonyl chlorides is sensitive to the electronic effects of substituents on the alkyl chain. For a range of simple alkanesulfonyl chlorides, the specific rates of hydrolysis in water at 25°C are quite similar, falling within a narrow range nih.gov. However, the introduction of a strongly electron-withdrawing group like trifluoromethyl is expected to significantly accelerate the rate of hydrolysis. This is because the rate-determining step in the S_N2-type mechanism of hydrolysis is the nucleophilic attack of water on the sulfur atom, which is facilitated by the increased positive charge on the sulfur.

| Compound | Specific Rate of Hydrolysis (s⁻¹) | Reference |

|---|---|---|

| Methanesulfonyl chloride | 2.1 x 10⁻⁴ | nih.gov |

| Ethanesulfonyl chloride | ~3.0 x 10⁻⁴ | nih.gov |

| Propanesulfonyl chloride | ~3.5 x 10⁻⁴ | nih.gov |

| Pentanesulfonyl chloride | Estimated to be in a similar range | |

| This compound | Expected to be significantly higher |

The synthesis of non-fluorinated alkanesulfonyl chlorides like pentanesulfonyl chloride is typically achieved through methods such as the oxidative chlorination of the corresponding thiol or disulfide, or from the corresponding sulfonic acid or its salt organic-chemistry.org. These methods are generally robust and high-yielding.

Reactivity and Stability Comparison with Corresponding Sulfonyl Fluorides

The comparison between sulfonyl chlorides and their corresponding sulfonyl fluorides reveals significant differences in reactivity and stability, primarily due to the nature of the sulfur-halogen bond. The S-F bond is considerably stronger and shorter than the S-Cl bond, which imparts greater thermal and chemical stability to sulfonyl fluorides nih.gov.

This enhanced stability makes 5,5,5-trifluoropentane-1-sulfonyl fluoride (B91410) more resistant to hydrolysis and thermolysis compared to this compound nih.gov. While the sulfonyl chloride may readily undergo hydrolysis in the presence of water, the corresponding sulfonyl fluoride is expected to be much more stable under similar conditions. For example, some aryl sulfonyl fluorides have been shown to be stable at 130°C for several hours, while their chloride analogs decompose rapidly under the same conditions nih.gov.

In terms of reactivity, sulfonyl chlorides are generally more reactive electrophiles than sulfonyl fluorides. The weaker S-Cl bond is more easily cleaved upon nucleophilic attack. This difference in reactivity allows for selective reactions. For instance, the conversion of a sulfonyl chloride to a sulfonyl fluoride is a common synthetic transformation, often achieved by treatment with a fluoride source like potassium bifluoride nih.gov.

The mechanism of nucleophilic substitution at the sulfonyl center can also differ. For arenesulfonyl chlorides, the chloride-chloride exchange reaction proceeds via a single transition state consistent with an S_N2 mechanism nih.govmdpi.com. In contrast, the analogous fluoride exchange in arenesulfonyl fluorides is proposed to occur through an addition-elimination mechanism involving a difluorosulfurandioxide intermediate nih.govmdpi.com.

| Property | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Fluoride (R-SO₂F) | Reference |

|---|---|---|---|

| S-X Bond Strength | Weaker | Stronger | nih.gov |

| S-X Bond Length | Longer (~2.02 Å for an aryl derivative) | Shorter (~1.55 Å for an aryl derivative) | nih.gov |

| Thermal Stability | Lower | Higher | nih.gov |

| Hydrolytic Stability | Less stable | More stable | nih.gov |

| Reactivity towards Nucleophiles | More reactive | Less reactive |

Future Research Directions and Unexplored Avenues for 5,5,5 Trifluoropentane 1 Sulfonyl Chloride

Development of Novel Catalytic Systems for Sulfonylation and Related Transformations

The development of innovative catalytic systems is paramount for expanding the reaction scope of 5,5,5-trifluoropentane-1-sulfonyl chloride. While traditional sulfonylation reactions often proceed under stoichiometric conditions, modern catalysis offers pathways to improved efficiency, selectivity, and substrate compatibility.

Future investigations will likely target several classes of catalysts:

Transition-Metal Catalysts: Copper-catalyzed cascade sulfonylation of alkynes with sulfonyl chlorides has proven effective for other sulfonyl chlorides and could be adapted for this compound to generate novel trifluorinated vinyl sulfones. dntb.gov.ua Palladium-catalyzed cross-coupling reactions, which have been used to create elaborate sulfonate esters, could also be explored. ucl.ac.uk

Organocatalysts: Peptide-based catalysts have demonstrated high enantioselectivity in the desymmetrization of diols using sulfonyl chlorides. nih.gov Applying such chiral catalysts to reactions with this compound could enable the asymmetric synthesis of complex fluorinated molecules.

Photoredox Catalysis: Light-mediated catalysis offers a mild and efficient alternative to traditional methods. Photocatalytic approaches have been developed for the sulfonylation/cyclization of various substrates with sulfonyl chlorides, a strategy that could be extended to synthesize novel trifluorinated heterocyclic compounds. dntb.gov.ua

| Catalyst Type | Potential Application with this compound | Anticipated Product Class | Reference |

| Copper Complexes | Cascade sulfonylation of alkynes | Trifluoromethylated vinyl sulfones | dntb.gov.ua |

| Peptide Catalysts | Enantioselective sulfonylation of meso-diols | Chiral trifluoromethylated sulfonate esters | nih.gov |

| Photoredox Catalysts | Sulfonylation/cyclization of unsaturated hydrazides | Trifluoromethylated pyrazolin-5-ones | dntb.gov.ua |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of key building blocks like this compound into automated platforms. researchgate.net Automated synthesis can significantly accelerate the medicinal chemistry process by enabling parallel synthesis of compound arrays with high efficiency and purity. synplechem.com

Future work should focus on:

Flow Chemistry: Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, enhancing safety and scalability, which is particularly important for potentially exothermic sulfonylation reactions. rsc.org Developing a continuous flow protocol for reactions involving this compound would enable safer, more efficient, and scalable production of its derivatives. mdpi.comresearchgate.net

Capsule-Based Synthesis: Automated platforms that use pre-packed capsules containing all necessary reagents for a specific transformation are becoming more common. synplechem.com Creating capsules for the introduction of the 5,5,5-trifluoropentylsulfonyl group would allow chemists with limited specialized knowledge to access these valuable motifs.

Robotic Platforms: Integrating flow synthesis with artificial intelligence (AI) planning can create robotic platforms capable of algorithmic prediction of synthetic routes and their execution with minimal human intervention. synplechem.com Including this compound in the virtual library of such systems would broaden their synthetic capabilities.

Exploration of Green Solvent Systems and Waste Minimization Strategies

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a major focus on reducing solvent-related waste. whiterose.ac.uknih.gov Traditional sulfonylation reactions often employ chlorinated solvents like dichloromethane, which are environmentally persistent and pose health risks. nih.gov

Future research into greener syntheses with this compound should investigate:

Benign Replacement Solvents: Evaluating solvents derived from biomass (e.g., 2-methyltetrahydrofuran) or those with better environmental, health, and safety profiles as replacements for halogenated solvents is a critical step. whiterose.ac.uknih.gov

Neoteric Solvents: Although widespread industrial use is still limited, neoteric solvents such as ionic liquids and deep eutectic solvents offer unique properties that can enhance reaction rates and facilitate product separation. nih.govmrforum.com Their application in reactions of sulfonyl chlorides is an underexplored area.

Aqueous Conditions: While challenging due to the water-sensitivity of sulfonyl chlorides, conducting reactions "on water" or "in water" is a primary goal of green chemistry. mdpi.com The development of water-stable catalytic systems could make aqueous sulfonylation reactions feasible.

| Green Solvent Class | Example(s) | Potential Advantage for Reactions | Key Challenge |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Reduced environmental impact, derived from renewable resources | Compatibility and solubility of reagents |

| Ionic Liquids (ILs) | 1,3-Dialkylimidazolium salts | Potential for catalyst recycling, unique reactivity | Cost, viscosity, and purification |

| Aqueous Systems | Water | Non-toxic, non-flammable, inexpensive | Hydrolysis of the sulfonyl chloride |

Investigation of its Role in Emerging Reaction Classes and Cascade Processes

Sulfonyl chlorides are versatile reagents that can act as sources of sulfonyl, sulfenyl, aryl, and other functional groups. magtech.com.cn The unique electronic properties of the 5,5,5-trifluoropentyl group could be leveraged in novel and emerging reaction classes.

Unexplored avenues include:

Radical Reactions: The addition of sulfonyl chlorides across the central bond of highly strained molecules like [1.1.1]propellane can lead to complex oligomeric structures. researchgate.net Investigating such radical reactions with this compound could yield novel fluorinated bicyclo[1.1.1]pentane derivatives, which are valuable as bioisosteres.

Cascade Reactions: Designing one-pot reactions where an initial sulfonylation event triggers subsequent intramolecular cyclizations or rearrangements can rapidly build molecular complexity. For example, reacting this compound with cyclic imines can lead to diverse outcomes, including ring-opened products or N-sulfonylated adducts, depending on the substrate and conditions. researchgate.net

Electrophilic Cyclizations: In the presence of superacids, related compounds can act as bi-centered electrophiles to engage in hydroarylation and cyclization reactions. nih.gov Exploring similar transformations could lead to new classes of trifluorinated indenes or other carbocycles.

Advanced Mechanistic Probes and Real-Time Spectroscopic Monitoring of Reactions

A deeper mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The application of advanced analytical and computational tools will be instrumental in this endeavor.

Future research should employ:

In-situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman, and NMR spectroscopy allow for the real-time monitoring of reactant consumption, and the formation of intermediates and products. This data is invaluable for elucidating reaction mechanisms and kinetics, as demonstrated in flow chemistry investigations of sulfonyl chloride synthesis. rsc.org

Kinetic Studies: Detailed kinetic analysis, such as that performed through Grunwald-Winstein correlations for the solvolysis of sulfonyl chlorides, can clarify the nature of reaction transition states (e.g., concerted SN2 vs. stepwise mechanisms). nih.gov